molecular formula C17H20N2O3S B4447884 3-(butylsulfamoyl)-N-phenylbenzamide

3-(butylsulfamoyl)-N-phenylbenzamide

Cat. No.: B4447884
M. Wt: 332.4 g/mol
InChI Key: ONWROBFCCMNLPD-UHFFFAOYSA-N
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Description

3-(Butylsulfamoyl)-N-phenylbenzamide is a synthetic small molecule belonging to the N-phenylbenzamide class, characterized by a benzamide core substituted with a phenyl group at the amide nitrogen and a butylsulfamoyl moiety at the 3-position of the benzene ring. The butylsulfamoyl group (-SO₂NH-C₄H₉) introduces both sulfonamide functionality and lipophilicity, which may influence its pharmacokinetic properties and target binding .

Properties

IUPAC Name

3-(butylsulfamoyl)-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-2-3-12-18-23(21,22)16-11-7-8-14(13-16)17(20)19-15-9-5-4-6-10-15/h4-11,13,18H,2-3,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWROBFCCMNLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butylsulfamoyl)-N-phenylbenzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride.

    Introduction of the Butylsulfamoyl Group: The butylsulfamoyl group can be introduced via a sulfonation reaction. This involves the reaction of butylamine with chlorosulfonic acid to form butylsulfonamide, which is then coupled with the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

3-(butylsulfamoyl)-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-(butylsulfamoyl)-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.

    Medicine: Explored for its antibacterial and antifungal properties, as well as its potential use in cancer therapy.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(butylsulfamoyl)-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

  • Substituent Position: Para-methoxy groups (e.g., L17) enhance anticancer and antiviral activity by improving target binding .
  • Functional Group Impact: Sulfamoyl groups (-SO₂NH₂) improve solubility and enable hydrogen bonding with biological targets, as seen in mitochondrial PTP inhibitors .
  • Electron-Withdrawing vs. Donating Groups :
    • Nitro and halo groups (electron-withdrawing) boost antifungal/antibacterial activity , while methoxy groups (electron-donating) favor anticancer effects .

Pharmacological and Physicochemical Properties

  • Mitochondrial PTP Inhibitors : Compound 4 () demonstrated an EC₅₀ of 280 nM and favorable pharmacokinetics, suggesting that bulky substituents (e.g., butylsulfamoyl) may retain similar efficacy .
  • Antiviral Activity : QSAR models for N-phenylbenzamides highlight the importance of electronic parameters (e.g., HOMO-LUMO energy gaps) in anti-HPV and anti-EV71 activity .
  • Antifungal Activity : Trifluoromethylpyrimidine derivatives showed moderate-to-good activity against B. cinerea, with substituent polarity critical for potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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